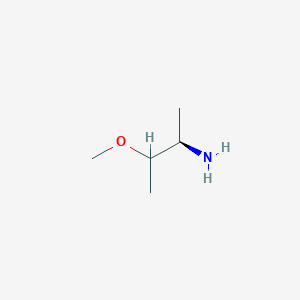
Ethyl 2,3,4-tri-O-benzyl-1-thio-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is a thioglycoside derivative of glucose. This compound is characterized by the presence of ethyl and benzyl groups attached to the glucose molecule, along with a sulfur atom replacing the oxygen atom in the glycosidic bond. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucose molecule, followed by the introduction of the thiol group. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 4 of the glucose molecule are protected using benzyl groups.
Introduction of Thiol Group: The glycosidic oxygen is replaced with a sulfur atom by reacting the protected glucose derivative with a thiol reagent under suitable conditions.
Industrial Production Methods
Industrial production of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to remove the benzyl protecting groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute the benzyl groups.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Deprotected glucose derivatives.
Substitution: Glucose derivatives with different functional groups.
Scientific Research Applications
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: As a precursor for the synthesis of glycosylated drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The sulfur atom in the glycosidic bond enhances the reactivity of the compound, making it a valuable reagent in the synthesis of glycosides. The molecular targets and pathways involved include various enzymes and proteins that participate in carbohydrate metabolism and glycosylation.
Comparison with Similar Compounds
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside can be compared with other thioglycosides and benzyl-protected glucose derivatives. Similar compounds include:
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside: A thioglycoside derivative of fucose.
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside: A similar compound with an additional benzyl group at position 6.
Methyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside: A methylated version of the compound.
The uniqueness of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside lies in its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and applications in synthesis.
Properties
Molecular Formula |
C29H34O5S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
[6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C29H34O5S/c1-2-35-29-28(33-21-24-16-10-5-11-17-24)27(32-20-23-14-8-4-9-15-23)26(25(18-30)34-29)31-19-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3 |
InChI Key |
AZQPSLVUJGSMNT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12280765.png)
![(2Z)-3-butyl-2-[(E)-3-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B12280767.png)




![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine](/img/structure/B12280791.png)
![3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12280795.png)






